2-(3-amino-1H-pyrazol-1-yl)-5-chlorobenzonitrile
Description
Systematic IUPAC Nomenclature and Synonym Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems with multiple functional groups. The primary IUPAC designation is 2-(3-aminopyrazol-1-yl)-5-chlorobenzonitrile, which accurately describes the substitution pattern and connectivity. This nomenclature system begins with the benzonitrile core as the parent structure, with the pyrazole ring treated as a substituent at the 2-position, and the chlorine atom positioned at the 5-position relative to the nitrile group.
Alternative nomenclature systems have been employed in various chemical databases and literature sources. The compound is also referenced as this compound, where the "1H" designation explicitly indicates the tautomeric form of the pyrazole ring. This notation provides additional clarity regarding the specific nitrogen atom bearing the hydrogen substituent in the pyrazole system.
The compound's registry identification includes several key numerical identifiers that facilitate its recognition across chemical databases. The Chemical Abstracts Service registry number is 1249223-99-1, while the Pubchem Compound Identification number is recorded as 62494393. The Molecular Design Limited number MFCD16769639 provides additional database cross-referencing capabilities.
International chemical identifier systems provide standardized representations of the molecular structure. The Standard International Chemical Identifier string is InChI=1S/C10H7ClN4/c11-8-1-2-9(7(5-8)6-12)15-4-3-10(13)14-15/h1-5H,(H2,13,14), which encodes the complete connectivity and hydrogen atom distribution. The corresponding International Chemical Identifier Key TVXHDLNXNOOVAO-UHFFFAOYSA-N serves as a shortened, hash-based representation for rapid database searching and comparison.
The Simplified Molecular Input Line Entry System representation C1=CC(=C(C=C1Cl)C#N)N2C=CC(=N2)N provides a linear string notation that captures the essential bonding relationships and atomic connectivity patterns. This representation system enables efficient computational processing and structural comparison with related compounds.
Molecular Geometry and Bonding Patterns
The molecular geometry of this compound reflects the influence of multiple aromatic systems and the electronic effects of various substituents. The compound's molecular formula C10H7ClN4 corresponds to a molecular weight of 218.65 daltons, indicating a relatively compact heterocyclic structure. The molecular framework consists of two interconnected aromatic rings with distinct electronic properties and geometric constraints.
The benzonitrile portion of the molecule adopts a planar configuration characteristic of aromatic systems, with bond angles approaching the ideal 120-degree values expected for sp2-hybridized carbon atoms. The cyano group maintains its linear geometry with a carbon-nitrogen triple bond length typically around 1.17 angstroms, consistent with standard benzonitrile derivatives. The chlorine substituent at the 5-position introduces both steric and electronic perturbations to the benzene ring system, with the carbon-chlorine bond length expected to be approximately 1.75 angstroms.
The pyrazole ring system exhibits characteristic five-membered heterocyclic geometry with nitrogen atoms at the 1- and 2-positions. The amino substituent at the 3-position of the pyrazole ring introduces additional hydrogen-bonding capabilities and affects the electron density distribution throughout the heterocyclic system. The connection between the pyrazole nitrogen and the benzene ring carbon creates a new carbon-nitrogen single bond with typical length around 1.44 angstroms.
Conformational analysis reveals potential for rotation around the carbon-nitrogen bond linking the two ring systems. However, electronic conjugation between the pyrazole nitrogen lone pair and the aromatic benzene system may introduce partial double-bond character, restricting free rotation and creating preferential conformational arrangements. The presence of the electron-withdrawing cyano and chloro groups on the benzene ring enhances the electrophilic character of this aromatic system, potentially strengthening the conjugative interaction with the electron-rich pyrazole nitrogen.
The amino group on the pyrazole ring adopts a pyramidal geometry around the nitrogen atom, with bond angles deviating from planarity due to the presence of a lone pair of electrons. This geometric arrangement enables the amino group to participate in hydrogen bonding interactions, both intramolecularly and intermolecularly, which may influence crystal packing and solution-phase behavior.
Comparative Analysis with Related Benzonitrile-Pyrazole Hybrid Structures
Structural comparison with related benzonitrile-pyrazole hybrid compounds reveals important trends in molecular geometry, electronic properties, and conformational preferences. The compound 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, with molecular formula C10H6ClN3 and molecular weight 203.63, represents a closely related structural analog where the pyrazole ring lacks the amino substituent. This structural difference significantly impacts the electronic density distribution and hydrogen-bonding capabilities of the molecule.
The positional isomerism between this compound and 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile demonstrates the importance of substitution patterns in determining molecular properties. In the latter compound, the pyrazole ring is connected through its 3-position carbon rather than the 1-position nitrogen, fundamentally altering the electronic conjugation pathways and conformational preferences. The absence of the amino group also eliminates key hydrogen-bonding sites that could influence crystal packing and intermolecular interactions.
Analysis of the International Chemical Identifier data reveals distinct differences in molecular connectivity. The compound 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile has the identifier InChI=1S/C10H6ClN3/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10/h1-5H,(H,13,14), highlighting the alternative connection pattern and reduced hydrogen count. The International Chemical Identifier Key BCINLNFBTLIGBU-UHFFFAOYSA-N differs substantially from that of the target compound, reflecting the significant structural divergence despite superficial similarity.
Crystal structure studies of related pyrazole-benzene hybrid systems provide insights into conformational preferences and intermolecular interactions. Research on 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine revealed the presence of two independent molecules in the asymmetric unit with significantly different conformational arrangements. The benzene and phenyl rings showed inclinations to the central pyrazole ring of 46.64 and 17.87 degrees in one molecule, and 40.02 and 14.18 degrees in another, demonstrating substantial conformational flexibility in these hybrid systems.
The study of the 5-chloro-substituted analog revealed important steric interactions that influence molecular geometry. Shortened intramolecular contacts, such as C2⋯H11 distances of 2.80-2.81 angstroms compared to van der Waals radii sum of 2.87 angstroms, indicated repulsion between aromatic rings that disrupts planarity and conjugation. These steric effects resulted in elongated connecting bonds and increased bond angles, compensating for the steric strain through geometric distortion.
Hydrogen bonding patterns in related structures demonstrate the importance of amino group positioning and orientation. In crystal structures of similar compounds, amino groups participate in N-H⋯N hydrogen bonds that link molecules into dimeric and tetrameric arrangements. These interactions significantly influence crystal packing and may affect physical properties such as melting point, solubility, and stability.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of this compound requires consideration of the molecular packing arrangements, intermolecular interactions, and conformational preferences that govern solid-state structure. The compound's physical appearance as a powder suggests crystalline character, though specific crystal system and space group information requires detailed X-ray diffraction studies. The room temperature storage conditions indicate reasonable thermal stability of the crystalline form under ambient conditions.
Conformational analysis must address the rotational freedom around the carbon-nitrogen bond connecting the pyrazole and benzene rings. Computational studies of similar systems suggest that conjugative interactions between the pyrazole nitrogen lone pair and the benzene aromatic system create energy barriers to rotation, leading to preferential conformational states. The electron-withdrawing effects of the cyano and chloro substituents enhance the electrophilic character of the benzene ring, potentially strengthening this conjugative interaction and restricting conformational flexibility.
The amino group substitution on the pyrazole ring introduces additional conformational considerations related to the orientation of the nitrogen lone pair and hydrogen atoms. The pyramidal geometry around the amino nitrogen allows for rotation around the carbon-nitrogen bond, creating multiple conformational states with different hydrogen-bonding capabilities. Intramolecular hydrogen bonding between the amino group and other molecular sites may stabilize specific conformational arrangements.
Intermolecular interactions in the crystal lattice likely involve hydrogen bonding between amino groups and nitrogen atoms of adjacent molecules, similar to patterns observed in related pyrazole-containing compounds. The presence of multiple nitrogen atoms and the amino group provides numerous sites for hydrogen bond formation, potentially leading to complex three-dimensional network structures in the crystal lattice.
The influence of the chlorine substituent on crystal packing extends beyond simple steric effects to include halogen bonding interactions with electron-rich sites on neighboring molecules. Chlorine atoms can participate in directional intermolecular interactions that complement hydrogen bonding in determining crystal structure and stability. The combined effects of hydrogen bonding, halogen bonding, and aromatic stacking interactions create a complex energy landscape that governs the preferred crystal structure.
Thermal analysis of the crystalline material would provide insights into phase transitions, decomposition temperatures, and thermal stability ranges. The room temperature storage recommendation suggests that the compound maintains its crystalline integrity under normal laboratory conditions, though higher temperature studies could reveal polymorphic transitions or decomposition pathways.
The molecular packing efficiency in crystals of benzonitrile-pyrazole hybrids typically reflects the balance between maximizing favorable intermolecular interactions and minimizing steric repulsion between bulky substituents. The presence of both electron-withdrawing groups (cyano and chloro) and electron-donating groups (amino) creates regions of complementary electrostatic potential that can drive specific molecular orientations in the crystal lattice.
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)-5-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c11-8-1-2-9(7(5-8)6-12)15-4-3-10(13)14-15/h1-5H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXHDLNXNOOVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)N2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-amino-1H-pyrazol-1-yl)-5-chlorobenzonitrile (commonly referred to as 2-APCN) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a chlorobenzonitrile moiety, which contributes to its diverse applications in drug development.
- Molecular Formula : C10H8ClN3
- Molecular Weight : Approximately 218.64 g/mol
- Structure : The compound consists of a five-membered aromatic ring containing two nitrogen atoms, characteristic of pyrazole derivatives. The presence of chlorine and a nitrile group enhances its reactivity and biological properties.
Biological Activity Overview
Research has indicated that 2-APCN exhibits several significant biological activities:
- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities. Preliminary studies suggest that 2-APCN may possess comparable properties, making it a candidate for further exploration in treating infections.
- Anti-cancer Activity : Initial investigations into the anti-proliferative effects of 2-APCN have shown promising results against various human cancer cell lines. The mechanism appears to involve the modulation of specific cellular pathways, although detailed studies are still required to elucidate these mechanisms fully .
- Enzyme Inhibition : The compound has been explored for its potential to inhibit various enzymes implicated in disease processes. The amino group can form hydrogen bonds with active sites, while the chlorobenzonitrile moiety interacts with hydrophobic pockets, potentially modulating enzyme activity.
Structure-Activity Relationship (SAR)
The biological activity of 2-APCN can be influenced by its structural characteristics. A comparative analysis with related compounds highlights the importance of specific functional groups:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-APCN | Amino group at position 2 on pyrazole | Potential for diverse receptor interactions |
| 5-Chloro-1H-pyrazole | Lacks amino substitution | Primarily studied for reactivity |
| 4-Amino-3-(cyanomethyl)-1H-pyrazole | Exhibits different biological activities | More reactive due to cyanomethyl group |
This table illustrates how variations in substitution patterns can lead to differences in biological activity and application potential, emphasizing the importance of structural diversity in medicinal chemistry.
Study on Anticancer Activity
A study investigated the anti-proliferative effects of various pyrazole derivatives, including 2-APCN, against human cancer cell lines using MTT assays. The results indicated that 2-APCN exhibited a dose-dependent reduction in cell viability, particularly in breast and lung cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity Assessment
Research has highlighted the antimicrobial potential of pyrazole derivatives similar to 2-APCN. In vitro tests showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that 2-APCN may also possess similar properties worthy of further investigation.
The interaction studies focus on understanding how 2-APCN binds to biological targets. Techniques such as molecular docking and kinetic assays are employed to determine binding affinities and mechanisms of action. These studies suggest that the compound's amino group plays a crucial role in forming stable interactions with target proteins, potentially leading to therapeutic effects .
Scientific Research Applications
Selective Androgen Receptor Modulation
One of the primary applications of 2-(3-amino-1H-pyrazol-1-yl)-5-chlorobenzonitrile is its potential as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in muscle and bone while exhibiting minimal activity in other tissues, which can reduce side effects compared to traditional anabolic steroids.
Research indicates that compounds similar to this compound have shown promise in inhibiting androgen receptor (AR) activity, particularly in the context of prostate cancer. For instance, studies have demonstrated that introducing a pyrazole moiety into the structure enhances the compound's ability to act as a SARD (Selective Androgen Receptor Degrader), leading to significant tumor growth inhibition in models resistant to conventional therapies like enzalutamide .
Antitumor Activity
The compound has been evaluated for its antitumor properties, especially against androgen-dependent prostate cancer cells. In vivo studies have shown that certain derivatives can induce substantial tumor growth inhibition by degrading the AR, thus preventing cancer cell proliferation . The ability to target AR degradation represents a novel therapeutic strategy for managing resistant prostate cancer cases.
Case Study: Antitumor Efficacy
A notable study involved the evaluation of a library of aryl pyrazol-1-yl-propanamides, which included derivatives of this compound. The findings revealed that these compounds exhibited potent AR antagonist activities and significant antitumor effects in xenograft models derived from enzalutamide-resistant prostate cancer cell lines. Specifically, one derivative demonstrated an 80% tumor growth inhibition rate, highlighting the therapeutic potential of this class of compounds .
Pharmacokinetic Properties
Pharmacokinetic studies have also been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of related pyrazole derivatives. These investigations are crucial for understanding the viability of these compounds as therapeutic agents. For instance, certain derivatives showed favorable metabolic stability and low toxicity profiles during preliminary evaluations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Medicinal Chemistry
3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile
- Structure : Shares the 5-chlorobenzonitrile core but incorporates a pyrazolo-pyridine scaffold instead of a simple pyrazole.
- Activity: Demonstrated potent anti-HIV activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI), with improved efficacy against mutant viral strains .
- Key Difference : The extended heterocyclic system enhances binding affinity to viral targets compared to simpler pyrazole derivatives .
2-((4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-chlorobenzonitrile (27a)
- Structure : Features a pyrazolo-pyrimidine ring linked to the benzonitrile group via a methyl bridge.
- Synthesis: Prepared using 4-chloro-2-cyanobenzyl bromide and a pyrazolo-pyrimidine precursor under basic conditions (K₂CO₃) .
- Application : Targeted for antimalarial research, highlighting the versatility of benzonitrile-pyrazole hybrids in diverse therapeutic areas .
Pyrazole Derivatives with Varied Substituents
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile
- Structure : Contains a chloroacetyl group at the 1-position and a phenyl substituent at the 3-position of the pyrazole ring.
- Synthesis: Achieved via nucleophilic substitution with 62.71% yield, using 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile and chloroacetyl chloride .
- Key Contrast: The chloroacetyl group introduces electrophilic reactivity, enabling further functionalization—unlike the amino group in the target compound .
3-(3-Chlorophenyl)-1H-pyrazol-5-amine
Research Findings and Implications
- Biological Relevance: Pyrazole derivatives with amino groups (e.g., 3-amino in the target vs. 5-amino in ) show divergent reactivities and applications, underscoring the importance of substituent positioning .
- Synthetic Flexibility : Modular synthesis routes (e.g., coupling reactions in and ) enable rapid diversification for structure-activity relationship (SAR) studies.
Preparation Methods
Suzuki Coupling to Form Pyrazolyl Chlorobenzonitrile Intermediate
-
- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (pyrazole boronic ester)
- 4-bromo-2-chlorobenzonitrile
-
- Palladium catalyst, commonly bis(triphenylphosphine)palladium(II) chloride or Pd(OAc)2, at low loading (0.5–2 mol%, preferably 0.6–0.8 mol%) to reduce cost and residual palladium in product.
Base:
- Sodium carbonate or aqueous ammonia (25%) to maintain reaction conditions and prevent side reactions.
-
- Mixtures such as tetrahydrofuran (THF)-water, THF-toluene-water, or acetonitrile-water. The use of acetonitrile-water is advantageous as it forms two liquid phases facilitating easier isolation without distillation.
-
- Temperature: Approximately 60–75 °C, optimally around 70 °C
- Time: 1–5 hours, often around 2 hours
- Stirring and controlled addition of reactants to ensure complete reaction.
-
- After completion, solvents are removed or phase-separated.
- Addition of water precipitates the intermediate pyrazolyl chlorobenzonitrile.
- Cooling and filtration yield the crystalline intermediate.
- Washing with acetonitrile-water and drying at reduced pressure (50–60 °C) completes isolation.
Deprotection and Amination
The tetrahydropyranyl protecting group on the pyrazole nitrogen is removed by treatment with acidic ethanol (e.g., 10% HCl in ethanol).
The resulting compound is purified by dissolving in methanol, treatment with activated carbon and celite to remove impurities, followed by basification with 50% sodium hydroxide and precipitation upon addition of water.
This step yields 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, which can be further aminated at the pyrazole ring to introduce the 3-amino substituent, forming the target compound 2-(3-amino-1H-pyrazol-1-yl)-5-chlorobenzonitrile.
Amination Methodologies
While specific detailed procedures for the amination step are less commonly disclosed, standard synthetic organic methods apply, such as:
Nucleophilic substitution or direct amination of the pyrazole ring using ammonia or amine sources under controlled conditions.
Catalytic hydrogenation or reductive amination if required.
Purification involves crystallization or chromatographic techniques to achieve high purity.
Summary Table of Preparation Parameters
| Step | Reactants/Conditions | Catalyst/Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Suzuki Coupling | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic ester + 4-bromo-2-chlorobenzonitrile | Pd(PPh3)2Cl2 or Pd(OAc)2 (0.5–2 mol%), Na2CO3 or NH3 (25%) | THF-water, THF-toluene-water, or acetonitrile-water | 60–75 (opt. 70) | 1–5 (opt. 2) | ~85 (total for 3 steps) | Acetonitrile-water preferred for ease of isolation; phase transfer catalysts may be used. |
| Deprotection & Purification | Acidic ethanol (10% HCl in EtOH), methanol treatment, base addition (NaOH 50%) | - | Ethanol, Methanol | Ambient to 50 | Hours | Included in overall yield | Removal of protecting group and purification by filtration and washing. |
| Amination (3-amino introduction) | Ammonia or amine source, catalytic or nucleophilic methods | Variable | Variable | Variable | Variable | Not specified | Typically involves nucleophilic substitution or reductive amination on pyrazole ring. |
Research Findings and Improvements
The described process reduces the amount of expensive palladium catalyst needed, lowering costs and palladium contamination in the final product.
Avoiding cumbersome distillation steps and ethanolic HCl treatment in some improved methods enhances scalability and environmental compliance.
The use of acetonitrile-water biphasic systems simplifies isolation and purification, improving yield and purity.
Total yields for the multistep process can reach approximately 84.5%, demonstrating efficiency suitable for large-scale synthesis.
The process has been patented and validated for pharmaceutical intermediate production, indicating robustness and reproducibility.
Q & A
Q. What synthetic routes are available for preparing 2-(3-amino-1H-pyrazol-1-yl)-5-chlorobenzonitrile, and what catalytic systems are most effective?
The compound can be synthesized via Cu(OAc)₂-catalyzed direct C–H cyanation, as demonstrated in analogous benzimidazole derivatives. Key steps include:
- Substituting the aryl substrate with a pyrazole moiety under ligand-mediated conditions.
- Optimizing reaction temperature (80–100°C) and solvent (DMSO or DMF) to achieve yields >75% .
- Monitoring reaction progress via TLC and isolating the product via column chromatography.
Q. How is the structure of this compound confirmed spectroscopically?
- 1H NMR : The amino proton (NH₂) appears as a singlet near δ 10.29 ppm. Aromatic protons resonate between δ 7.36–8.57 ppm, with splitting patterns dependent on substituent positions .
- 13C NMR : The nitrile carbon (C≡N) appears at ~δ 100.1 ppm, while aromatic carbons range from δ 122.6–166.9 ppm. Pyrazole ring carbons are identifiable at δ 143–149 ppm .
- FT-IR : The C≡N stretch is observed at ~2200 cm⁻¹, and NH₂ vibrations appear at 3300–3500 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
- Perform solvent optimization : Use deuterated chloroform (CDCl₃) or DMSO-d₆ to minimize solvent-induced shifts .
- Validate predictions using DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental chemical shifts.
- Cross-reference with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What crystallographic methods are used to resolve structural ambiguities in pyrazole-containing nitriles?
- Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for determining bond angles, torsion angles, and hydrogen-bonding networks.
- Address disorder in the pyrazole ring using TWINABS for data scaling and OLEX2 for visualization .
- Compare experimental data with Cambridge Structural Database entries (e.g., similar pyrazole derivatives) .
Q. How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nitrile formation, while protic solvents (e.g., ethanol) may favor byproducts .
- Catalyst loading : Optimize Cu(OAc)₂ to 10–15 mol% to balance reactivity and cost.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- DFT simulations : Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., nitrile group reactivity).
- Molecular docking : Use MOE Software to model interactions with biological targets (e.g., enzymes or receptors) .
- Molecular dynamics : Simulate solvation effects in water/DMSO mixtures to predict stability .
Q. How can structure-activity relationships (SAR) be explored for bioactivity screening?
- Functional group modulation : Replace the chloro substituent with fluorine or methyl groups to assess antibacterial activity trends .
- Crystallographic data : Correlate planarity of the pyrazole-benzonitrile system with inhibitory potency in enzymatic assays .
- In vitro screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, referencing protocols for analogous triazole derivatives .
Methodological Notes
- Data validation : Triangulate NMR, XRD, and computational results to ensure reproducibility .
- Contradiction management : Replicate syntheses under inert atmospheres to rule out oxidation artifacts .
- Software tools : Prioritize open-source programs (e.g., SHELX, OLEX2) for crystallography to align with academic standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
